molecular formula C10H16N2O3 B8276033 1-Ethoxymethyl-5-isopropyluracil

1-Ethoxymethyl-5-isopropyluracil

Cat. No. B8276033
M. Wt: 212.25 g/mol
InChI Key: HVGHJCRHPOIAST-UHFFFAOYSA-N
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Patent
US05604209

Procedure details

To a suspension of 5-isopropyluracil (18 g) in dichloromethane (230 ml) was added bis-trimethylsilylacetamide (60.7 ml) and the mixture stirred for 1 hr at room temperature. To the solution were added tetra-n-butylammonium iodide (0.46 g) and chloromethylethyl ether (10.7 ml) at room temperature and the mixture stirred for 1.5 hr. The resultant mixture was washed and partitioned with cooled water (50 ml) (×2). The organic layer was concentrated under reduced pressure. The residue was crystallized at room temperature from n-heptane (100 ml) to yield 1-ethoxymethyl-5-isopropyluracil (22.2 g). M.p., 78.4° C.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
60.7 mL
Type
reactant
Reaction Step Two
Quantity
10.7 mL
Type
reactant
Reaction Step Three
Quantity
0.46 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:5](=[O:11])[NH:6][C:7](=[O:10])[NH:8][CH:9]=1)([CH3:3])[CH3:2].C[Si](C([Si](C)(C)C)C(N)=O)(C)C.Cl[CH2:25][O:26][CH2:27][CH3:28]>ClCCl.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:27]([O:26][CH2:25][N:8]1[CH:9]=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5](=[O:11])[NH:6][C:7]1=[O:10])[CH3:28] |f:4.5|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(C)(C)C=1C(NC(NC1)=O)=O
Name
Quantity
230 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
60.7 mL
Type
reactant
Smiles
C[Si](C)(C)C(C(=O)N)[Si](C)(C)C
Step Three
Name
Quantity
10.7 mL
Type
reactant
Smiles
ClCOCC
Name
Quantity
0.46 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 1 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 1.5 hr
Duration
1.5 h
WASH
Type
WASH
Details
The resultant mixture was washed
CUSTOM
Type
CUSTOM
Details
partitioned with cooled water (50 ml) (×2)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized at room temperature from n-heptane (100 ml)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OCN1C(=O)NC(=O)C(=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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